molecular formula C14H19NO B2775322 1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde CAS No. 866018-54-4

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

Cat. No. B2775322
CAS RN: 866018-54-4
M. Wt: 217.312
InChI Key: GIDPODBYJWFZOV-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as L-748,337 and has been studied for its ability to act as an inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of blood glucose levels. In

Scientific Research Applications

Synthesis and Structural Elucidation

Quinoline derivatives have been synthesized and their structures elucidated through various chemical reactions, offering insights into their chemical properties and potential applications. For instance, novel quinolinyl chalcones have been synthesized, demonstrating the versatility of quinoline derivatives in organic synthesis and their potential as growth promoters for selected crops (Hassan, Alzandi, & Hassan, 2020). These findings highlight the role of quinoline derivatives in developing new agricultural chemicals.

Biological Activities

Quinoline derivatives exhibit a range of biological activities, including algicidal properties and potential as anticancer agents. Research on specific quinoline derivatives has shown good algicidal activities against aquatic microorganisms, suggesting their use in managing harmful algal blooms (Kim et al., 2000). Additionally, docking analysis of quinoline derivatives as potential human AKT1 inhibitors indicates their relevance in cancer research, offering a pathway to novel anticancer drugs (Ghanei et al., 2016).

Material Science Applications

Quinoline derivatives have been explored for their optical properties, including fluorescence, making them candidates for applications in material sciences such as invisible inks and organic light-emitting diodes (OLEDs). Studies on the optical properties of functionally substituted thieno[3,2-c]quinolines show moderate to high fluorescence quantum yields, suggesting their use in designing new fluorescent materials (Bogza et al., 2018). This research opens avenues for developing new materials with specific optical properties for technological applications.

Anticorrosion Properties

The application of quinoline derivatives in corrosion inhibition has been documented, where specific derivatives effectively protect metals against dissolution in corrosive environments. This application is crucial for extending the lifespan of metal structures in industrial settings (Lgaz et al., 2017).

properties

IUPAC Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(2)9-15-7-3-4-13-8-12(10-16)5-6-14(13)15/h5-6,8,10-11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDPODBYJWFZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde

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